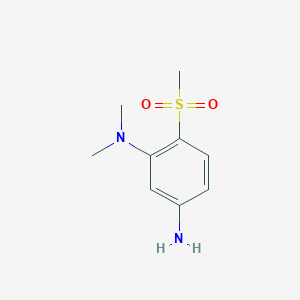

3-(N,N-Dimethylamino)-4-methanesulfonylaniline

Beschreibung

Eigenschaften

IUPAC Name |

3-N,3-N-dimethyl-4-methylsulfonylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)8-6-7(10)4-5-9(8)14(3,12)13/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKJQGREOMJOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(N,N-Dimethylamino)-4-methanesulfonylaniline, also known by its CAS number 1420800-40-3, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14N2O2S

- Molecular Weight : 226.29 g/mol

- CAS Number : 1420800-40-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound is believed to act as an inhibitor of certain enzymes and receptors, which can lead to therapeutic effects in various conditions.

- Inhibition of Enzymatic Activity :

- This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation :

- It may interact with neurotransmitter receptors, influencing neural signaling pathways that could be relevant in treating neurological disorders.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell growth |

| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

These results indicate that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Effects :

- Antimicrobial Efficacy Study :

- Neuropharmacological Study :

Wissenschaftliche Forschungsanwendungen

The compound 3-(N,N-Dimethylamino)-4-methanesulfonylaniline , also known by its CAS number 1420800-40-3 , is a chemical entity that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine, along with relevant data tables and case studies.

Structural Characteristics

This compound features a sulfonamide group attached to an aniline structure with a dimethylamino substituent. This configuration contributes to its solubility and reactivity, making it a versatile compound in synthetic chemistry.

Physical Properties

- Molecular Formula : C₁₁H₁₅N₂O₂S

- Molecular Weight : 239.32 g/mol

- Appearance : Typically appears as a white to off-white solid.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for developing new compounds with desired properties.

Table 1: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, amines | Basic conditions |

| Coupling Reactions | Palladium catalysts | Anhydrous solvents |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Controlled temperature |

Biological Research

The compound has been investigated for its biological activity. Preliminary studies suggest that it may interact with specific biological targets, including receptors and enzymes, potentially leading to therapeutic effects.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for drug development.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been examined as a candidate for drug formulation due to its favorable pharmacokinetic properties. Its sulfonamide group enhances solubility and bioavailability.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Drug Development | Used as a scaffold for designing new drugs |

| Formulation | Enhances solubility and stability of active ingredients |

| Targeted Therapy | Potential use in targeted cancer therapies |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects and Functional Group Analysis

The electronic and steric effects of substituents significantly influence the reactivity and properties of aromatic amines. Below is a comparative analysis of key compounds:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in this compound donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, the methanesulfonyl group withdraws electrons, creating a polarized aromatic system. This dual substitution may lead to regioselective reactivity in further derivatization .

- Comparison with Nitro-Substituted Analogs: N-(4-Dimethylamino-3,5-dinitrophenyl) acetonitrile features nitro groups, which are stronger electron-withdrawing than methanesulfonyl. Nitro groups enhance acidity and stabilize negative charges, whereas methanesulfonyl offers better solubility in polar solvents due to its sulfonyl moiety.

- Aldehyde Derivatives: 4-(N,N-Dimethylamino)benzaldehyde lacks the sulfonyl group but shares the dimethylamino substituent. Its aldehyde functionality enables condensation reactions (e.g., forming styryl cyanines), suggesting that the target compound could similarly participate in nucleophilic substitutions or coupling reactions.

Physicochemical and Functional Properties

- Solubility : The methanesulfonyl group enhances water solubility compared to nitro or chloro substituents, which are more hydrophobic. This property is advantageous for applications in aqueous-phase reactions or drug formulation .

- Optical and Electronic Properties: The dimethylamino group in the target compound may contribute to fluorescence or charge-transfer characteristics, as seen in styryl cyanines . Nitro groups in N-(4-Dimethylamino-3,5-dinitrophenyl) acetonitrile impart strong UV absorption, whereas the sulfonyl group in the target compound might shift absorption to longer wavelengths due to conjugation effects.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(N,N-Dimethylamino)-4-methanesulfonylaniline with high purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of aniline derivatives. For example, sulfonylation at the para position using methanesulfonyl chloride under alkaline conditions, followed by dimethylamination via reductive alkylation (e.g., Eschweiler-Clarke reaction) or nucleophilic substitution. Critical parameters include temperature control (0–5°C during sulfonylation to avoid di-substitution) and solvent selection (e.g., DMF for polar aprotic conditions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitoring by TLC and HPLC-MS is advised .

Q. How can computational tools predict the physicochemical properties of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT for molecular orbitals) and QSPR models integrate descriptors like logP, polar surface area, and H-bonding capacity to predict solubility, lipophilicity, and bioavailability. Tools such as Gaussian or COSMO-RS simulate solvation effects. Neural networks trained on structurally analogous sulfonamides (e.g., ’s QSPR approach) enhance accuracy for melting points and stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies dimethylamino (δ ~2.8–3.2 ppm for N–CH₃) and sulfonyl groups (δ ~7.5–8.0 ppm for aromatic protons adjacent to SO₂).

- FT-IR : Peaks at ~1320–1160 cm⁻¹ (S=O asymmetric/symmetric stretching) and ~2800 cm⁻¹ (C–H stretching in N,N-dimethyl).

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 244.3). Cross-validate with elemental analysis .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for this sulfonamide?

- Methodological Answer : Contradictions in X-ray diffraction data (e.g., bond angles at the sulfonyl group) may arise from polymorphism or solvent inclusion. Perform single-crystal XRD under controlled crystallization conditions (e.g., slow evaporation in acetonitrile). Compare with DFT-optimized geometries to distinguish intrinsic vs. environmental effects. For ambiguous cases, pair with solid-state NMR (¹³C CP/MAS) to probe local electronic environments .

Q. What strategies enable the incorporation of this compound into bioactive peptides for structure-activity studies?

- Methodological Answer : Integrate the compound as a side-chain modifier in solid-phase peptide synthesis (SPPS). Protect the sulfonamide with tert-butoxycarbonyl (Boc) to prevent side reactions during coupling. Use HBTU/HOBt activation for amide bond formation. Post-synthesis, deprotect with TFA and characterize by MALDI-TOF. Assess bioactivity via receptor binding assays (e.g., ’s [35S]GTPγS for G-protein coupling) .

Q. How do reaction mechanisms differ when derivatizing the dimethylamino group under acidic vs. basic conditions?

- Methodological Answer : Under basic conditions (pH >10), the dimethylamino group acts as a nucleophile, enabling alkylation or acylation. In acidic media (pH <4), protonation reduces nucleophilicity, favoring electrophilic aromatic substitution at the methanesulfonyl-activated ring. Monitor intermediates by LC-MS and optimize pH using buffer systems (e.g., phosphate for neutrality). Kinetic studies (stopped-flow UV-Vis) clarify rate-determining steps .

Q. What in silico approaches resolve contradictions in predicted vs. experimental receptor binding affinities?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to account for protein flexibility. Validate using free-energy perturbation (FEP) or MM-PBSA to quantify binding energy differences. Cross-reference with SPR (surface plasmon resonance) data to reconcile computational and experimental KD values. Adjust force field parameters (e.g., AMBER for sulfonamide interactions) to improve predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.